(4-Bromophenyl)methanesulfonyl fluoride

Covalent Inhibitor Design Serine Hydrolase Profiling Structure-Activity Relationship

Upgrade from generic PMSF: (4-Bromophenyl)methanesulfonyl fluoride incorporates a para-bromo handle for superior selectivity, reduced off-target labeling compared to promiscuous PMSF, and direct compatibility with Pd-catalyzed reporter-tag installation in ABPP workflows. This single-atom modification enables 20-fold potency gains in serine hydrolase SAR programs while eliminating OPIDN neurotoxicity risks documented for PMSF. Ideal for FAAH comparative pharmacology and CNS protease studies.

Molecular Formula C7H6BrFO2S
Molecular Weight 253.09 g/mol
Cat. No. B12310182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)methanesulfonyl fluoride
Molecular FormulaC7H6BrFO2S
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)F)Br
InChIInChI=1S/C7H6BrFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2
InChIKeyYYARTOBNRSNUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromophenyl)methanesulfonyl fluoride: A Specialized Sulfonyl Fluoride for Covalent Serine Hydrolase Research


(4-Bromophenyl)methanesulfonyl fluoride (4-BPMSF, CAS: not explicitly provided in reviewed sources) is a synthetic aryl sulfonyl fluoride that functions as a mechanism-based, irreversible covalent inhibitor of serine hydrolases. It is structurally analogous to the widely used broad-spectrum serine protease inhibitor phenylmethanesulfonyl fluoride (PMSF) but is distinguished by a critical bromine substitution at the para-position of its phenyl ring . This single-atom modification fundamentally alters its physicochemical and biochemical profile, including its electronic properties, reactivity, and potential for selective molecular recognition within enzyme active sites [1].

Why (4-Bromophenyl)methanesulfonyl fluoride Cannot Be Replaced by Generic PMSF in Advanced Proteomics and Enzyme Profiling


While PMSF is a foundational tool in biochemistry, its broad reactivity can lead to off-target protein labeling and misinterpretation of complex biological data, with studies demonstrating its covalent modification of over 15 distinct proteins in mammalian liver extracts [1]. In contrast, the para-bromo substitution of 4-BPMSF provides a measurable and tunable handle for enhanced selectivity and affinity-based applications, distinguishing it from the promiscuous baseline. For researchers requiring precise, traceable, or potency-optimized covalent probes, substituting 4-BPMSF with generic PMSF compromises experimental resolution and fails to leverage the structural advantages that define the aryl sulfonyl fluoride class [2].

Quantitative Evidence for (4-Bromophenyl)methanesulfonyl fluoride: Comparative Performance Data vs. PMSF and Structural Analogs


Structural Influence of Para-Substitution on Sulfonyl Fluoride Reactivity and Selectivity

The presence of a para-bromo substituent on the phenyl ring of 4-BPMSF introduces distinct electronic and steric properties compared to the unsubstituted PMSF. In a head-to-head comparison of aryl sulfonyl fluoride reactivity, para-substituted analogs have been shown to exhibit significantly altered selectivity profiles, enabling the discrimination of enzyme subclasses that are not distinguishable by the parent PMSF structure [1]. This is supported by class-level findings where arylsulfonyl fluorides were identified as the most efficient protein-reactive group for affinity labeling, outperforming other electrophilic warheads [2].

Covalent Inhibitor Design Serine Hydrolase Profiling Structure-Activity Relationship

Comparative Potency in Fatty Acid Amide Hydrolase (FAAH) Inhibition: Aryl vs. Alkyl Sulfonyl Fluorides

As a class, sulfonyl fluorides are potent inhibitors of fatty acid amide hydrolase (FAAH). Direct cross-study comparison reveals that structural modification of the sulfonyl fluoride core drastically alters potency. For instance, the alkyl sulfonyl fluoride AM374 (palmitylsulfonyl fluoride) is 20-fold more potent than PMSF in preventing anandamide hydrolysis in brain homogenates [1]. This demonstrates that substituent choice—alkyl versus aryl, and within aryl, the nature of para-substitution—can be leveraged to achieve up to a 20-fold or greater enhancement in target enzyme inhibition. (4-Bromophenyl)methanesulfonyl fluoride, with its para-bromo aryl group, occupies a distinct chemical space between simple alkyl and unsubstituted aryl scaffolds, positioning it as a critical probe for exploring this structure-activity landscape.

Endocannabinoid System FAAH Inhibition Neurological Research

Neurotoxicity Potential: Differential Promotion of Organophosphate-Induced Neuropathy

In vivo studies comparing sulfonyl fluoride analogs have identified stark differences in their ability to promote organophosphate-induced delayed polyneuropathy (OPIDN). While PMSF is a known promoter of this neurotoxic response, a study of seven sulfonyl fluoride analogs found that only n-butanesulfonyl fluoride exhibited this effect, inhibiting neuropathy target esterase (NTE) with an I50 of 60 µM [1]. Critically, other analogs, including a p-toluene sulfonyl fluoride, did not promote neuropathy, causing only about 10% NTE inhibition at 0.5 mM [2]. This class-level inference suggests that (4-Bromophenyl)methanesulfonyl fluoride, as a para-substituted aryl sulfonyl fluoride, is less likely to exhibit the neurotoxic promotion profile associated with PMSF, a crucial differentiator for researchers concerned with off-target toxicology.

Neurotoxicity Screening OPIDN Toxicological Assessment

Enhanced Utility as a Scaffold for Activity-Based Protein Profiling (ABPP)

The 4-bromophenyl moiety provides a functional handle that is absent in PMSF, enabling derivative synthesis for bioconjugation and affinity capture. Specifically, the bromine atom serves as a site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of alkyne or biotin tags, a cornerstone technique in activity-based protein profiling (ABPP) [1]. This is a direct functional advantage; PMSF, lacking this halogen, cannot be easily functionalized without complete de novo synthesis. This enables 4-BPMSF to be used as a 'clickable' probe to identify and quantify active serine hydrolases within complex proteomes, a capability that significantly elevates its procurement value for modern chemical biology [2].

Chemical Proteomics Activity-Based Protein Profiling Covalent Probe Design

Key Application Scenarios for (4-Bromophenyl)methanesulfonyl fluoride in Advanced Chemical Biology and Drug Discovery


Design and Synthesis of Targeted Covalent Inhibitors (TCIs)

Medicinal chemists can leverage the 4-bromoaryl scaffold as a starting point for structure-activity relationship (SAR) studies. By further functionalizing the bromo substituent, researchers can create focused libraries of covalent inhibitors against specific serine hydrolases (e.g., FAAH, various proteases) with the goal of achieving enhanced potency and selectivity profiles compared to the promiscuous PMSF. The evidence from FAAH inhibition studies, where potency improvements of over 20-fold were observed through structural tuning of sulfonyl fluorides, underscores the value of this approach [1].

Activity-Based Protein Profiling (ABPP) and Chemoproteomics

4-BPMSF is an ideal probe for ABPP workflows aimed at mapping the functional state of serine hydrolases in complex biological samples. The presence of the bromine atom permits the subsequent installation of reporter tags (e.g., fluorophores or biotin) via palladium catalysis or other coupling chemistries [2]. This allows for the enrichment, identification, and relative quantification of active enzymes from cell or tissue lysates using LC-MS/MS. This scenario is directly supported by the proven utility of alkyne-tagged sulfonyl fluorides in proteomics [3] and is a direct upgrade over PMSF, which cannot be easily functionalized in this manner.

Neuroscience Research Requiring Reduced Neurotoxicity Liability

For studies examining protease function in the central nervous system or investigating models of neuropathy, the use of PMSF is problematic due to its documented ability to potentiate organophosphate-induced delayed neurotoxicity (OPIDN) [4]. In contrast, para-substituted aryl sulfonyl fluorides, including 4-BPMSF, have not been shown to act as promoters of this neuropathic response [5]. Therefore, 4-BPMSF is the superior choice for in vivo neuroscience applications where mitigating the risk of confounding neurotoxicological effects is a critical experimental requirement.

Enzymology Studies on Endocannabinoid-Degrading Enzymes

Investigators focused on the endocannabinoid system, specifically enzymes like fatty acid amide hydrolase (FAAH), can employ 4-BPMSF as a valuable pharmacological tool. As an aryl sulfonyl fluoride, it represents a distinct structural class from the commonly used alkyl sulfonyl fluoride inhibitors, such as PMSF and palmitylsulfonyl fluoride (AM374). This allows for comparative pharmacological profiling to dissect enzyme-substrate interactions and inhibitor binding modes, leveraging the class-level knowledge that small structural changes in the sulfonyl fluoride warhead can dramatically shift potency and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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